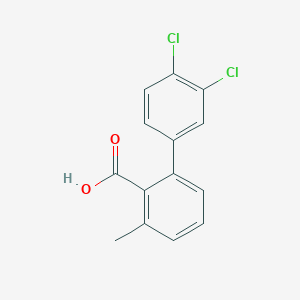
4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% (4-CBA) is an organic compound with a molecular formula of C13H8Cl4O2. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 4-CBA is used in a variety of scientific research applications, such as synthesis of pharmaceuticals and organic compounds, as a reagent for organic synthesis, and as a biochemical and physiological reagent. In
科学的研究の応用
4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent for organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used as a biochemical and physiological reagent, as it can be used to study the biochemical and physiological effects of various compounds. Additionally, 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals, as it can be used to synthesize a variety of drugs.
作用機序
4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. By blocking the action of COX, 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as it inhibits the action of the enzyme COX. Additionally, it has been shown to reduce the production of prostaglandins, which are hormones that are involved in inflammation and pain. It has also been shown to reduce the production of leukotrienes, which are hormones that are involved in inflammation and allergic reactions.
実験室実験の利点と制限
The use of 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% is a relatively stable compound and is not easily degraded. However, one of the main limitations of using 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% research. One potential future direction is to further explore the biochemical and physiological effects of 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95%. Additionally, further research could be done to explore the potential therapeutic applications of 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory drug. Additionally, further research could be done to explore the potential use of 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% in the synthesis of pharmaceuticals. Finally, further research could be done to explore the potential use of 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% as a reagent for organic synthesis.
合成法
4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 3,4-dichlorobenzaldehyde via a condensation reaction. In this reaction, 4-chlorobenzoic acid is heated in a mixture of ethanol and sulfuric acid to form a carboxylic acid. This carboxylic acid then reacts with 3,4-dichlorobenzaldehyde to form 4-Chloro-2-(3,4-dichlorophenyl)benzoic acid, 95%. This reaction is typically carried out in a sealed tube at a temperature of 180-200°C.
特性
IUPAC Name |
4-chloro-2-(3,4-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPIMJXFIDVBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691261 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-40-1 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














